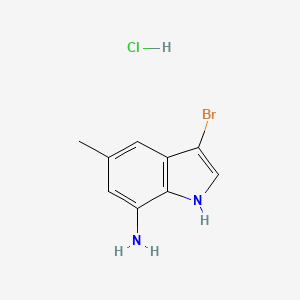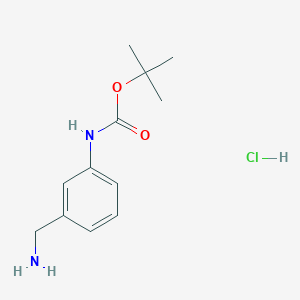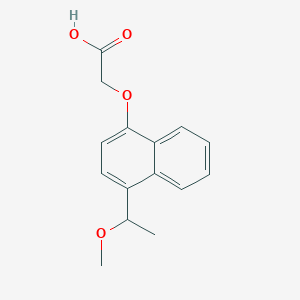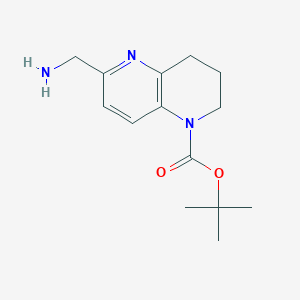
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features both purine and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The starting materials might include purine derivatives and pyrrolidinone precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the pyrrolidinone ring.
Hydroxylation: to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interaction with DNA or RNA: , affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cytarabine: A pyrimidine nucleoside used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of purine and pyrrolidinone structures, which might confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
50992-17-1 |
|---|---|
Fórmula molecular |
C11H14N6O2 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14) |
Clave InChI |
CKUZFQONEICVOG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)




![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)


![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)
